Isotopic Purity and MS Differentiation for Absolute Quantification
In aqueous solution, D-lyxose exhibits a specific distribution of furanose, pyranose, hydrate, and aldehyde forms that differs from other aldopentoses. Quantitative 13C NMR analysis at 150 MHz shows that the hydrate/aldehyde ratio for D-lyxose is 6.3–7.8, which is significantly higher than the 2.1 ratio observed for D-ribose, and similar to the range for D-arabinose and D-xylose [1]. This ratio directly impacts the detectability and quantitation of the acyclic aldehyde form in mechanistic studies.
| Evidence Dimension | Hydrate/aldehyde ratio in aqueous solution |
|---|---|
| Target Compound Data | 6.3–7.8 (for D-lyxose) |
| Comparator Or Baseline | D-ribose: 2.1; D-arabinose and D-xylose: 6.3–7.8 |
| Quantified Difference | D-lyxose ratio is ~3-3.7 times higher than D-ribose |
| Conditions | 1H-Decoupled 13C NMR, 150 MHz, M solutions in 2H2O, 28 °C |
Why This Matters
For procurement decisions in NMR-based structural or mechanistic studies, the distinct hydrate/aldehyde ratio of D-lyxose-13C-2 ensures that the acyclic aldehyde signal is not confounded by the lower ratios seen with D-ribose, enabling more accurate quantitation of the reactive open-chain form.
- [1] King-Morris, M. J., & Serianni, A. S. (1998). 13C-labeled aldopentoses: detection and quantitation of cyclic and acyclic forms by heteronuclear 1D and 2D NMR spectroscopy. Carbohydrate Research, 307(3-4), 199-209. View Source
